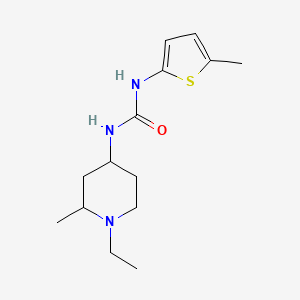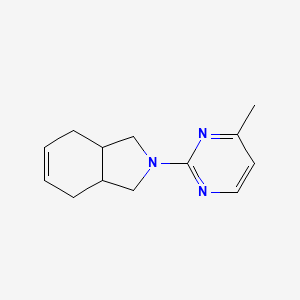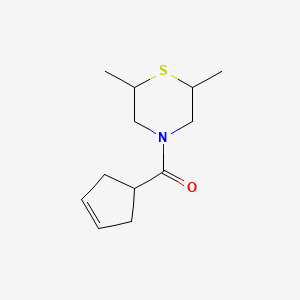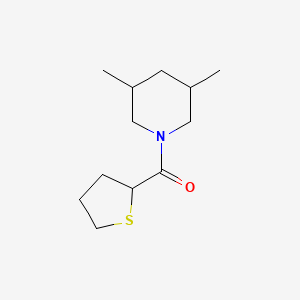
1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a piperidine ring and a thiophene ring, which are common motifs in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from ethylamine and methylamine, followed by cyclization.
Thiophene Derivative Synthesis: The thiophene ring can be synthesized from simple starting materials like butane and sulfur, followed by functionalization to introduce the methyl group.
Urea Formation: The final step involves the reaction of the piperidine intermediate with the thiophene derivative in the presence of a coupling reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea would depend on its specific biological target. Generally, compounds with piperidine and thiophene rings can interact with various enzymes and receptors, modulating their activity. The urea linkage can also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea.
1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)amide: Similar structure but with an amide group instead of a urea.
Uniqueness
1-(1-Ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea is unique due to the specific combination of the piperidine and thiophene rings with a urea linkage. This combination can result in unique biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(1-ethyl-2-methylpiperidin-4-yl)-3-(5-methylthiophen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-4-17-8-7-12(9-10(17)2)15-14(18)16-13-6-5-11(3)19-13/h5-6,10,12H,4,7-9H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMRPRBYRSRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1C)NC(=O)NC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-Pyrrolidin-1-ylpyrrolidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B6895873.png)
![N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]thian-4-amine](/img/structure/B6895877.png)
![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide](/img/structure/B6895887.png)


![3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6895919.png)

![1-[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6895932.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one](/img/structure/B6895936.png)

![3-[1-(cyclobutylmethyl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6895943.png)

![5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole](/img/structure/B6895961.png)
![N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B6895964.png)
